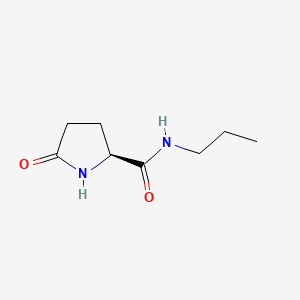

5-Oxo-L-propyl-L-prolinamide

Description

Contextualization within Amino Acid Derivatives and Peptidomimetics Research

The modification of natural amino acids is a fundamental strategy in medicinal chemistry to develop peptidomimetics—molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. uni-regensburg.de Proline and its derivatives are particularly valuable in this field because the rigid pyrrolidine (B122466) ring restricts the conformational flexibility of the peptide backbone, which can be crucial for stabilizing specific secondary structures like β-turns and polyproline helices. uni-regensburg.demdpi.com

The formation of the 5-oxoproline (pyroglutamic acid) ring is a key modification. This structure is found at the N-terminus of various peptides and is resistant to many aminopeptidases, thereby increasing the metabolic stability of the molecule. niscpr.res.in The creation of an amide, such as the propyl amide in 5-Oxo-L-propyl-L-prolinamide, further modifies the molecule's properties. Amide bonds are central to the structure of proteins and are a common feature in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net

Overview of the Research Landscape for 5-Oxo-Proline Derivatives and Related Amides

The research landscape for 5-oxo-proline (pyroglutamic acid) derivatives is diverse, with studies exploring their potential in various therapeutic areas. These derivatives are investigated for a range of biological activities, including antifungal, anti-inflammatory, neuritogenic, and anti-tubercular properties. niscpr.res.innih.gov

Antifungal and Antimicrobial Research: A significant body of research focuses on the antifungal activity of pyroglutamic acid derivatives. nih.govfrontiersin.org For instance, a study involving secondary metabolites from Pseudomonas fluorescence identified a compound, "L-prolinamide, 5-oxo-l-prolyl-l-phenylanyl-4-hydroxy," which showed potential antifungal activity against Pythium spp. research-advances.orgresearchgate.netresearchgate.net Other research has demonstrated that synthesizing ester and amide analogues of L-pyroglutamic acid can lead to compounds with significant antifungal and antibacterial activities. frontiersin.org Structure-activity relationship (SAR) studies have shown that the introduction of electron-withdrawing groups on aromatic rings attached to the pyroglutamic acid core can enhance this activity. frontiersin.org Amides of pyroglutamic acid have also been designed as potential anti-tubercular agents, based on the principle of antimetabolites targeting components of the mycobacterial cell wall. niscpr.res.in

Central Nervous System (CNS) and Other Applications: Pyroglutamic acid itself is known to be involved in biological processes, including acting as a precursor to the neurotransmitter glutamate (B1630785). ontosight.ai This has spurred research into its derivatives for neurological applications. Studies have explored these compounds for neuroprotective effects and their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases. ontosight.ai Furthermore, various amides and peptides of substituted 5-oxoprolines have been synthesized and evaluated for antiplatelet and antithrombotic activity, indicating their potential in cardiovascular research. researchgate.netmdpi.comresearchgate.net The modification of the pyrrolidine ring at different positions is a key strategy to modulate receptor affinity, for example, in the development of antagonists for P2X7 receptors, which are implicated in neurodegenerative diseases. mdpi.com

The table below summarizes the research focus for different classes of 5-oxo-proline derivatives, illustrating the breadth of investigation in this area.

| Derivative Class | Research Focus | Example Findings |

| Esters | Antifungal, Antibacterial | L-pyroglutamate esters showed potent activity against phytopathogenic fungi like P. infestans. nih.govfrontiersin.org |

| Amides (general) | Antifungal, Anti-tubercular, Antiplatelet | Amides of pyroglutamic acid have been explored as potential anti-tubercular agents. niscpr.res.in Certain amides inhibit collagen-induced platelet aggregation. researchgate.net |

| Substituted Amides/Peptides | Antiplatelet, Antithrombotic, Neuroreceptor Antagonism | 4-amino-5-oxoproline amides and peptides demonstrated the ability to slow thrombus formation. mdpi.com 3-Aroyl pyroglutamic acid amides were prepared as potential P2X7 receptor antagonists. mdpi.com |

| Complex Derivatives | Antifungal | A complex prolinamide derivative from Pseudomonas showed activity against Pythium spp. research-advances.orgresearchgate.net |

This active and varied research landscape underscores the academic importance of the 5-oxo-proline scaffold. While specific research on this compound is not widely documented in the public domain, its structure places it firmly within this scientifically significant family of compounds, suggesting its potential as a subject for future investigation in medicinal and biological chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63155-83-9 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(2S)-5-oxo-N-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H14N2O2/c1-2-5-9-8(12)6-3-4-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 |

InChI Key |

VFKVIVDERFUZPW-LURJTMIESA-N |

Isomeric SMILES |

CCCNC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCNC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Oxo L Propyl L Prolinamide

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the preparation of 5-Oxo-L-propyl-L-prolinamide, allowing for the systematic variation of reaction conditions and starting materials to optimize yield and purity.

Coupling Reactions Utilizing L-Proline and 5-Oxo-L-proline Precursors

The formation of the amide bond in this compound is frequently achieved through the coupling of L-proline and 5-Oxo-L-proline (also known as pyroglutamic acid) derivatives. wikipedia.org This approach is a cornerstone of peptide synthesis. The carboxylic acid of one precursor must be activated to facilitate nucleophilic attack by the amino group of the other. wikipedia.orgresearchgate.net

A variety of coupling reagents are employed to facilitate this transformation, each with its own advantages in terms of reaction efficiency and suppression of side reactions like racemization. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts. bachem.comsigmaaldrich.com For instance, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) have been widely used in peptide synthesis. bachem.com Similarly, phosphonium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) are effective for amide bond formation. sigmaaldrich.com The choice of reagent can be critical, especially when dealing with sterically hindered amino acids. bachem.com

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example | Key Features |

|---|---|---|

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC) | Widely used, can be combined with additives to reduce racemization. bachem.com |

| Phosphonium Salts | PyBOP® | Excellent coupling efficiency and solubility. bachem.comsigmaaldrich.com |

Formation via Carbamic Acid Intermediates and Ammonolysis

An alternative synthetic route involves the formation of an amide via ammonolysis. wikipedia.org This reaction splits a molecule by reacting it with ammonia (B1221849). wikipedia.org In the context of synthesizing this compound, a precursor containing a suitable leaving group is treated with ammonia to form the desired amide.

A relevant example is the synthesis of L-prolinamide, which can be achieved by reacting L-proline with reagents like triphosgene (B27547) to form an L-proline carbamoyl (B1232498) chloride intermediate. patsnap.comgoogle.com This intermediate can then be condensed to generate L-proline-N-carboxyl-anhydride, which subsequently undergoes ammonolysis to yield L-prolinamide. patsnap.comgoogle.com This strategy highlights the utility of activated intermediates in facilitating the formation of the amide bond with ammonia. The reaction of a primary or secondary amine with a carboxylic acid derivative to form an amide is a widely used reaction in the synthesis of peptides. wikipedia.org Ammonolysis has been demonstrated as a viable method for preparing peptide amides. acs.org

Alkylation and Functionalization of Pyrrolidine (B122466) Nitrogen

The pyrrolidine nitrogen of proline derivatives is a key site for functionalization. acs.org While the core structure of this compound involves an amide bond at the C-terminus of the proline moiety, synthetic strategies often involve the protection and deprotection of the pyrrolidine nitrogen. Furthermore, the principles of alkylating proline derivatives can be applied to the synthesis of more complex analogs.

The stereochemical outcome of alkylation reactions on proline derivatives can be highly dependent on the N-protecting group and the alkylating agent used. nih.gov For instance, the diastereoselectivity of alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied in detail. nih.gov

Stereoselective Synthetic Pathways

Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Stereoselective synthetic pathways aim to produce the desired stereoisomer in high purity.

Various methods have been developed for the stereoselective synthesis of proline derivatives. nih.govmdpi.comnih.gov These include:

Asymmetric catalytic approaches : The use of chiral catalysts to direct the formation of a specific stereoisomer. nih.gov

1,3-Dipolar cycloadditions : A powerful method for constructing the pyrrolidine ring with controlled stereochemistry. nih.gov

Stereoselective alkylations : As mentioned previously, the alkylation of proline enolates can proceed with high diastereoselectivity depending on the reaction conditions. nih.gov

Intramolecular cyclization processes : The cyclization of acyclic precursors can be designed to favor the formation of a particular stereoisomer. nih.gov

For example, a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was achieved through a chiral synthesis followed by a stereoselective bromine-mediated cyclization. nih.gov

Interconversion Procedures

Interconversion procedures, such as epimerization, oxidation, reduction, amide coupling, and ester hydrolysis, are essential tools in the synthesis of complex molecules like this compound. These reactions allow for the modification of functional groups and the adjustment of stereochemistry at various stages of the synthesis.

For example, the reduction of an ester to an alcohol, followed by oxidation, can be used to introduce or modify a carboxylic acid functionality. Similarly, the hydrolysis of an ester is a common final step to deprotect a carboxylic acid. Amide coupling, as discussed earlier, is the key step in forming the final product. The peptidyl-prolyl cis/trans isomerization is a notable interconversion that can be influenced by the presence of electron-withdrawing substituents on the pyrrolidine ring. thieme-connect.de

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the formation of amide bonds. nih.govrsc.org Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high stereospecificity and under mild reaction conditions. nih.govsemanticscholar.org

While specific enzymatic synthesis of this compound is not extensively detailed in the provided search results, the principles of enzymatic amide bond formation are well-established. nih.govrsc.orgsemanticscholar.org Enzymes such as lipases and proteases can be used to catalyze the formation of peptide bonds. acsgcipr.org These reactions can be driven towards synthesis by using low-water systems or by employing ATP-dependent enzymes coupled with ATP recycling systems. rsc.orgacsgcipr.org

A related enzymatic reaction is the conversion of 5-oxo-L-proline to L-glutamate by the enzyme 5-oxoprolinase, a reaction that is part of the γ-glutamyl cycle. nih.govnih.govexlibrisgroup.com This highlights the biological relevance of 5-oxo-L-proline and the existence of enzymes that act on this substrate. While this is not a direct synthesis of the target amide, it underscores the potential for biocatalytic approaches involving 5-oxo-L-proline.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| L-Proline |

| 5-Oxo-L-proline |

| Pyroglutamic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) |

| HBTU |

| TBTU |

| HATU |

| L-prolinamide |

| Triphosgene |

| L-proline carbamoyl chloride |

| L-proline-N-carboxyl-anhydride |

| (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester |

Enzymatic Conversion from Amino Acid Derivatives

The synthesis of this compound through enzymatic conversion leverages the high specificity and efficiency of enzymes to form the requisite peptide bond from amino acid precursors. This method stands as a green alternative to conventional chemical peptide synthesis. Enzymes such as ligases or specially engineered proteases can catalyze the formation of the amide bond between a pyroglutamic acid derivative (5-oxo-L-proline) and a prolinamide derivative.

Research into related enzymatic syntheses provides a framework for this approach. For instance, enzymes have been successfully used to synthesize poly-γ-glutamate from L-glutamate, demonstrating the feasibility of forming peptide linkages enzymatically. nih.gov In one study, enzyme-associated cell membranes from Bacillus subtilis were used to produce high-molecular-mass poly-γ-glutamate, with the stereochemistry of the product being controlled by the stereochemistry of the glutamate (B1630785) substrate. nih.gov Another relevant enzyme, 5-oxoprolinase, catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, highlighting the biological machinery available for modifying the pyroglutamate (B8496135) moiety. nih.gov

The general strategy involves the activation of the carboxyl group of the 5-oxo-L-proline derivative, followed by the enzyme-mediated coupling with the amino group of L-prolinamide. This process typically occurs in aqueous media under mild conditions, reducing the need for harsh solvents and protecting group chemistry that characterize solid-phase peptide synthesis (SPPS). nih.gov

| Enzyme Class | Reaction Catalyzed | Potential Substrates | Key Advantages |

|---|---|---|---|

| Peptide Ligases | Formation of peptide bonds | Activated 5-Oxo-L-proline, L-prolinamide | High specificity, ATP-driven efficiency |

| Engineered Proteases (e.g., Subtilisin variants) | Reverse proteolysis (amide bond formation) | 5-Oxo-L-proline esters, L-prolinamide | Readily available, well-characterized |

| Transaminases | Amine group transfer | Keto-acid precursors of proline | Excellent stereocontrol nih.gov |

Biocatalytic Approaches in Stereoselective Synthesis

Stereoselectivity is paramount in the synthesis of bioactive molecules like this compound, which contains two chiral centers. Biocatalytic methods are exceptionally well-suited for achieving high levels of stereochemical purity. The inherent chirality of enzyme active sites allows for the precise recognition of specific stereoisomers of substrates, ensuring the formation of the desired L,L-dipeptide configuration.

The principles of stereocontrol in biocatalysis are well-documented. For example, in the enzymatic synthesis of poly-γ-glutamate, the use of D- or L-glutamate as a substrate directly determined the stereochemistry of the resulting polymer chain. nih.gov This demonstrates that the enzyme's catalytic machinery is highly sensitive to the substrate's configuration, a principle directly applicable to the synthesis of the target compound. By using L-pyroglutamic acid and L-prolinamide derivatives as starting materials, enzymes can selectively couple them to yield the L,L-isomer with high enantiomeric excess.

Furthermore, immobilized enzymes offer a robust platform for stereoselective synthesis. Phenolic L-prolinamide has been enzymatically polymerized using horseradish peroxidase to create an immobilized catalyst. nih.gov This immobilized system demonstrated high efficiency and stereoselectivity in asymmetric aldol (B89426) reactions and could be reused for multiple cycles without significant loss of activity. nih.gov Such a strategy could be adapted for a continuous flow synthesis of this compound, enhancing process efficiency.

| Strategy | Description | Expected Outcome for Target Compound | Reference Example |

|---|---|---|---|

| Substrate Stereocontrol | Using enantiomerically pure L-amino acid derivatives as starting materials. | High yield of the desired (L,L) stereoisomer. | Poly-γ-glutamate synthesis nih.gov |

| Enzyme-Catalyzed Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a precursor. | Separation and formation of the enantiopure product. | Transaminase applications nih.gov |

| Immobilized Biocatalysts | Attaching the enzyme to a solid support for enhanced stability and reusability. | Improved process economics and catalyst recyclability in continuous flow systems. | Immobilized L-prolinamide nih.gov |

Green Chemistry Principles in Synthesis Optimization

The synthesis of peptides and their derivatives is an area where green chemistry principles are being actively implemented to mitigate environmental impact. rsc.orgadvancedchemtech.com The conventional methods for creating amide bonds have been identified as a prime target for sustainable method development due to their reliance on hazardous reagents and the production of substantial waste. mdpi.com Optimizing the synthesis of this compound involves integrating these principles to create a more sustainable process.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents : Replacing traditional organic solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a critical step. nih.govnih.gov Enzymatic reactions are often compatible with aqueous media, which drastically reduces organic solvent waste. nih.gov

Catalysis over Stoichiometric Reagents : Biocatalytic approaches (as discussed above) align perfectly with the principle of using catalysis. ethernet.edu.et Enzymes act as highly efficient catalysts, reducing the need for stoichiometric activating agents that are common in traditional peptide coupling and lead to poor atom economy.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is essential. N- to C-direction peptide synthesis, for example, offers the potential to minimize the use of protecting groups, thereby improving atom economy compared to traditional C- to N- solid-phase peptide synthesis (SPPS). nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is typical for many enzymatic processes, reduces energy consumption compared to syntheses requiring heating or cooling. ethernet.edu.et

By adopting these principles, the synthesis can be optimized to not only be more environmentally friendly but also more efficient and cost-effective, particularly for larger-scale production.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| 1. Prevention | Designing the synthesis to minimize waste from the outset. |

| 2. Atom Economy | Employing enzymatic ligation to avoid wasteful protecting groups and coupling agents. nih.gov |

| 3. Less Hazardous Chemical Syntheses | Using water as a solvent and avoiding toxic reagents. nih.gov |

| 5. Safer Solvents and Auxiliaries | Replacing DMF and other hazardous solvents with greener alternatives. advancedchemtech.com |

| 6. Design for Energy Efficiency | Utilizing enzymatic reactions that proceed at ambient temperatures. ethernet.edu.et |

| 9. Catalysis | Using enzymes as highly specific and efficient biocatalysts. mdpi.comethernet.edu.et |

Structural Characterization and Conformational Analysis of 5 Oxo L Propyl L Prolinamide

X-ray Crystallography and Solid-State Analysis

To understand the molecule's precise three-dimensional arrangement in the solid state, X-ray crystallography is the definitive method. This technique requires the growth of a high-quality single crystal. thieme-connect.de

X-ray diffraction analysis of a suitable crystal would provide the exact atomic coordinates, bond lengths, and bond angles. This would unambiguously confirm the L-configuration at the α-carbons of both the pyroglutamyl and proline residues.

The analysis would also reveal the crystal packing, which describes how individual molecules arrange themselves in the crystal lattice. The packing is governed by the optimization of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. nih.gov Molecules of 5-Oxo-L-propyl-L-prolinamide would likely align to maximize hydrogen bond formation between the amide donors and acceptors of neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. acs.orgnih.gov

The crystal structure provides invaluable insight into both intramolecular and intermolecular non-covalent interactions. Intramolecular hydrogen bonds, if present, could stabilize specific conformations, such as β-turns.

Interactive Table: Potential Hydrogen Bond Donors and Acceptors

| Type | Group | Location |

| Donor | Lactam N-H | Pyroglutamyl ring |

| Donor | Propylamide N-H | C-terminus |

| Acceptor | Lactam C=O | Pyroglutamyl ring |

| Acceptor | Peptide C=O | Between pGlu and Pro residues |

| Acceptor | Propylamide C=O | C-terminus |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, providing insights that complement experimental data. nih.gov These in silico methods allow for the rapid and efficient characterization of molecular properties, facilitating the understanding of complex chemical systems and guiding further research. nih.govresearchgate.net For a molecule like this compound, these techniques can elucidate its fundamental characteristics at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which are fundamental to understanding its stability, reactivity, and interactions. nih.govaps.org Methods like Density Functional Theory (DFT) are frequently utilized to obtain optimized molecular structures and to analyze various electronic parameters. nih.govchemrevlett.com

A typical study would involve optimizing the geometry of this compound to find its lowest energy conformation. From this optimized structure, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Fukui functions and local softness calculations can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These reactivity indices help in understanding the specific atoms or functional groups that are most likely to participate in chemical reactions.

Hypothetical Quantum Chemical Parameters for this compound (Note: The following data is illustrative to demonstrate typical results from quantum chemical calculations and is not based on published experimental values for this specific compound.)

| Parameter | Calculated Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential | Red regions (e.g., near carbonyl oxygen) indicate negative potential (nucleophilic); Blue regions (e.g., near amide proton) indicate positive potential (electrophilic). | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the motions of atoms and molecules according to the principles of classical mechanics, providing detailed information on conformational changes and flexibility. nih.govnih.gov

For this compound, an MD simulation would typically be set up by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds or longer. Throughout the simulation, the trajectory of each atom is recorded.

Analysis of the MD trajectory can reveal:

Conformational States: The molecule may adopt several different low-energy conformations. MD simulations can explore these different shapes and the transitions between them. mdpi.com

Flexibility of Functional Groups: The simulation can show how different parts of the molecule, such as the propyl chain and the pyroglutamate (B8496135) ring, move and rotate relative to each other. Identifying flexible regions is important as they can play a role in how the molecule binds to a biological target. nih.gov

Root Mean Square Deviation (RMSD): This metric is used to track the structural changes of the molecule over time relative to its starting structure. A stable RMSD value indicates that the molecule has reached an equilibrium conformation. nih.gov

Intermolecular Interactions: The simulation can detail the interactions between this compound and the surrounding solvent molecules, such as the formation and breaking of hydrogen bonds.

Illustrative Findings from a Hypothetical MD Simulation of this compound (Note: The following data is for illustrative purposes.)

| Analysis Metric | Hypothetical Result | Implication |

| RMSD of Backbone | Stable fluctuation around 0.2 nm after 10 ns | The core structure of the molecule reaches and maintains a stable conformation in the simulated environment. |

| Radius of Gyration (Rg) | Varies between 0.45 and 0.55 nm | Indicates fluctuations in the overall compactness of the molecule, suggesting conformational breathing motions. |

| Torsional Angle Analysis | Propyl group shows multiple rotational states (rotamers) | The propyl side chain is flexible and can adopt different orientations, which may be important for binding to a receptor. |

| Hydrogen Bond Analysis | An average of 3-4 persistent hydrogen bonds with water molecules | Shows strong interaction with the solvent, influencing its solubility and dynamic behavior. |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound correlates with its biological activity. researchgate.netresearchgate.net In silico methods provide a powerful approach to explore SAR, allowing researchers to predict the activity of new molecules and guide the design of more potent compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique where a mathematical model is built to correlate chemical structure with activity. researchgate.net For this compound, a QSAR study would involve:

Creating a Dataset: A series of analogue compounds would be designed by making systematic modifications to the parent structure (e.g., changing the length of the alkyl chain, substituting atoms on the rings).

Calculating Descriptors: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic properties (from quantum calculations), steric properties (size, shape), and physicochemical properties (like lipophilicity, measured by logP).

Model Building: Statistical methods are used to build an equation that links the calculated descriptors to the experimentally measured (or predicted) biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. researchgate.net

Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. sciencepublishinggroup.comnih.gov This process significantly accelerates the drug discovery and optimization process. nih.govresearchgate.net

Preclinical Biological Activity and Mechanism of Action of 5 Oxo L Propyl L Prolinamide

Anti-infective Mechanisms (In Vitro)

While research exists for structurally related compounds such as 5-oxo-L-proline (pyroglutamic acid) and other proline derivatives, this information is not applicable to 5-Oxo-L-propyl-L-prolinamide. Due to the strict requirement to focus solely on the specified compound, an article that meets the scientific accuracy and detail requested in the prompt cannot be generated.

Insufficient Data for Article Generation on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate a thorough, informative, and scientifically accurate article on the chemical compound “this compound” that adheres to the specific, detailed outline provided in the user request.

The name "this compound" is chemically ambiguous and does not correspond to a commonly studied substance with established biological activities. Assuming the intended compound was the more chemically conventional dipeptide "5-Oxo-L-prolyl-L-prolinamide" (also known as L-Pyroglutamyl-L-prolinamide), the search for its biological activities as specified in the outline still yielded minimal results.

The requested article structure included detailed subsections on:

Antifungal, Antibacterial, and Antiparasitic Activity: No specific studies detailing these activities for 5-Oxo-L-prolyl-L-prolinamide were found. While research exists on related compounds, such as a more complex molecule, L-prolinamide, 5-oxo-l-prolyl-l-phenylanyl-4-hydroxy, which has shown some antifungal potential, this information is not directly applicable to the requested compound and would be scientifically inaccurate to present as such.

Anti-inflammatory and Immunomodulatory Potentials (In Vitro): There is a lack of specific in vitro studies investigating the anti-inflammatory pathways, or the immunostimulant and antioxidant properties of 5-Oxo-L-prolyl-L-prolinamide.

Cellular and Molecular Pathway Investigations (In Vitro): No dedicated research on the anti-apoptotic or anti-necrotic activity of this specific compound in cell models could be located.

To maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope of the request, it is not possible to construct the specified article. Generating content for these detailed sections without supporting scientific literature would result in speculation and misinformation.

Therefore, the creation of the requested article cannot be completed at this time due to the absence of foundational research data on the specified compound.

Cellular and Molecular Pathway Investigations (In Vitro)

Effects on Cellular Metabolism and Protein Synthesis

The direct effects of this compound on cellular metabolism and protein synthesis have not been extensively characterized in preclinical research. However, based on the metabolic fate of its constituent components, 5-oxo-L-proline and L-proline, we can infer its potential influence on these fundamental cellular processes. The metabolic breakdown of this compound would likely yield these two molecules, which then participate in distinct but interconnected metabolic pathways.

The 5-oxo-L-proline moiety is a key intermediate in the γ-glutamyl cycle. pnas.org It is converted to the amino acid L-glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction. wikipedia.orgkarger.com L-glutamate is a central hub in cellular metabolism, playing a critical role in both nitrogen and carbon metabolism. nih.govnih.govmdpi.com It serves as a precursor for the synthesis of other non-essential amino acids through transamination reactions and is a key component in the synthesis of the antioxidant glutathione (B108866). nih.govunl.edu Furthermore, L-glutamate can be converted to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production. nih.govmdpi.com

The L-proline component of the molecule is a proteinogenic amino acid, meaning it is directly incorporated into proteins during translation. chemicalbook.com Proline's unique cyclic structure imposes conformational constraints on the polypeptide chain, influencing protein folding and stability. embopress.orgnih.govresearchgate.net It is a major component of collagen, the most abundant protein in mammals, and is essential for maintaining the structural integrity of connective tissues. The availability of proline can therefore directly impact the rate and fidelity of protein synthesis, particularly for proline-rich proteins like collagen. nih.gov While essential for protein structure, the incorporation of proline residues can also slow down the rate of peptide bond formation during translation due to its rigid structure. embopress.orgnih.gov

The following table summarizes the key metabolic products of this compound and their primary roles in cellular metabolism and protein synthesis.

| Component | Metabolic Product | Key Enzyme | Primary Role in Cellular Metabolism & Protein Synthesis |

| 5-oxo-L-proline | L-glutamate | 5-oxoprolinase | Precursor for amino acid and glutathione synthesis; anaplerotic substrate for the TCA cycle. wikipedia.orgnih.govnih.govmdpi.com |

| L-proline | L-proline | - | Building block for protein synthesis, particularly collagen; influences protein folding and stability. embopress.orgnih.gov |

Role in Biochemical Processes and Metabolism

The role of this compound in broader biochemical processes and its own metabolism is intrinsically linked to the catabolism of its constituent parts. The metabolic breakdown of this compound initiates its involvement in fundamental biochemical pathways.

The metabolism of the 5-oxo-L-proline portion is a critical step in the γ-glutamyl cycle, a six-enzyme pathway involved in glutathione metabolism and amino acid transport. pnas.orgtaylorandfrancis.com The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgkarger.com This reaction is essential for salvaging the glutamate (B1630785) moiety from the breakdown of γ-glutamyl-amino acids, thus replenishing the intracellular pool of glutamate for various metabolic needs, including the resynthesis of glutathione. pnas.org

L-proline is synthesized from L-glutamate in a multi-step enzymatic process. wikipedia.orgwikipedia.org The metabolic pathways of proline and glutamate are interconnected, forming a cycle where proline can be synthesized from glutamate and, conversely, proline can be degraded back to glutamate. researchgate.net This bidirectional pathway highlights the close relationship between these two amino acids in cellular metabolism. wikipedia.org

The metabolic fate of the L-prolinamide portion of the molecule is less clear from the available literature. It is plausible that an amidase could hydrolyze the amide bond to release L-proline. Once released, L-proline would enter the cellular pool of this amino acid to be utilized for protein synthesis or catabolized.

The key biochemical processes influenced by the metabolism of this compound are summarized in the table below.

| Biochemical Process | Mediated by | Description |

| γ-Glutamyl Cycle | 5-oxo-L-proline metabolism | The conversion of 5-oxo-L-proline to L-glutamate is a key step in this cycle, which is involved in glutathione metabolism and amino acid transport. pnas.orgtaylorandfrancis.com |

| Amino Acid Metabolism | L-glutamate and L-proline | Provides precursors for the synthesis of other amino acids and contributes to the overall nitrogen balance of the cell. nih.govwikipedia.org |

| Energy Metabolism | L-glutamate | The conversion of L-glutamate to α-ketoglutarate provides an entry point into the TCA cycle for energy production. nih.govmdpi.com |

| Protein Synthesis | L-proline | Serves as a fundamental building block for the synthesis of proteins, impacting their structure and function. chemicalbook.com |

Preclinical Pharmacokinetic and Metabolic Profiling of 5 Oxo L Propyl L Prolinamide

Absorption and Distribution Studies (In Vitro and Animal Models)

The initial stages of characterizing a new chemical entity like 5-Oxo-L-propyl-L-prolinamide involve assessing its ability to cross biological membranes and distribute throughout the body. These studies are crucial for understanding its potential for oral bioavailability and its access to target tissues.

Membrane Permeability and Transport Mechanisms (In Vitro)

To predict the oral absorption of this compound, its permeability is typically assessed using in vitro models that mimic the intestinal barrier. A common method is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium.

In this assay, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 monolayer. The rate at which the compound appears on the opposite side is measured to determine its apparent permeability coefficient (Papp).

Table 1: Illustrative Data from a Caco-2 Permeability Assay

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Predicted Absorption |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 | High |

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

An efflux ratio greater than 2 would suggest that this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which could limit its net absorption.

Tissue Distribution in Preclinical Animal Models

Following administration to animal models, typically rodents (rats or mice), the distribution of this compound into various tissues would be examined. This is often done using a radiolabeled version of the compound to facilitate detection. After a single dose, tissues such as the brain, liver, kidneys, heart, lungs, muscle, and adipose tissue are collected at various time points. The concentration of the compound in these tissues is then quantified.

These studies reveal which organs and tissues the compound preferentially accumulates in, which can provide insights into its potential sites of action and toxicity. For a compound with potential central nervous system (CNS) activity, the brain-to-plasma concentration ratio is a critical parameter.

Metabolic Pathways and Enzyme Identification (In Vitro and Animal Models)

Understanding how this compound is metabolized is fundamental to characterizing its efficacy and safety. In vitro and in vivo studies are conducted to identify metabolic pathways and the enzymes responsible.

Characterization of Biotransformation Products

The initial step in metabolic profiling is to incubate this compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans. These preparations contain a wide array of drug-metabolizing enzymes. Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify potential metabolites.

Common metabolic reactions include oxidation, hydrolysis, and conjugation. For this compound, potential metabolic pathways could involve:

Hydrolysis of the amide bond, yielding 5-oxo-L-proline and propylamine.

Oxidation of the propyl group.

Opening of the pyroglutamate (B8496135) ring.

Identification of Metabolizing Enzymes

Once metabolites are identified, further studies are conducted to pinpoint the specific enzymes involved. This often involves using a panel of recombinant human cytochrome P450 (CYP) enzymes to see which isoforms are capable of metabolizing the parent compound. By identifying the key metabolizing enzymes, potential drug-drug interactions can be predicted. For instance, if this compound is found to be primarily metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme could significantly alter its plasma concentrations.

Excretion Routes and Mass Balance (In Vitro and Animal Models)

Excretion studies are performed to determine the routes and rate of elimination of this compound and its metabolites from the body. A mass balance study, typically conducted in rats using a radiolabeled compound, is the definitive study to understand the fate of the drug.

In a mass balance study, a single dose of radiolabeled this compound is administered to the animals, which are then housed in metabolic cages that allow for the separate collection of urine, feces, and expired air. Samples are collected over a period of time until most of the radioactivity has been recovered.

Table 2: Illustrative Mass Balance Study Data in Rats

| Excretion Route | Percentage of Administered Radioactivity |

| Urine | Data not available |

| Feces | Data not available |

| Expired Air | Data not available |

| Total Recovery | Data not available |

This data provides a complete picture of how the compound is cleared from the body. For example, a high percentage of radioactivity in the urine would suggest renal clearance is the primary route of excretion, while a high percentage in the feces could indicate either poor absorption or significant biliary excretion. Further analysis of the urine and feces would identify the proportions of the parent compound and its various metabolites that are excreted.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships (Preclinical)

Information regarding the preclinical pharmacokinetic-pharmacodynamic relationships of this compound is not available in the public domain. PK/PD studies are essential in preclinical research to establish a quantitative link between the concentration of a drug in the body and the magnitude of its pharmacological effect. This analysis helps in understanding the time course of a drug's action and in predicting therapeutic efficacy and potential toxicity.

Correlation between Exposure and Preclinical Efficacy

Detailed research findings, data tables, or specific studies correlating the systemic exposure of this compound with its preclinical efficacy have not been reported in the available literature. Establishing such a correlation is a critical step in drug development, as it validates the mechanism of action and informs the selection of appropriate dose levels for further studies. The absence of this information prevents a detailed discussion on the exposure-response relationship for this specific compound.

Applications in Organic Synthesis and Peptidomimetic Design

Role as a Chemical Building Block for Larger Biomolecules

The fundamental units of most biological macromolecules are smaller organic molecules, often referred to as monomers or building blocks. youtube.com In a similar fashion, compounds like 5-Oxo-L-propyl-L-prolinamide can be utilized as foundational units for the synthesis of larger, well-defined chemical structures. nih.gov Proline derivatives are recognized for their unique conformational features which can be exploited in the design of novel biomolecules. mdpi.com

The chemical structure of this compound contains several reactive sites that allow for its modification and incorporation into larger polymeric chains. The amide and ketone functionalities provide handles for a variety of chemical transformations. These functional groups can be targeted for reactions that attach other molecules or initiate polymerization processes. For instance, the secondary amine within the pyrrolidine (B122466) ring, after appropriate synthetic steps, can be a point of attachment, while the amide bond can be susceptible to cleavage or modification under specific conditions. This multi-functionality allows for controlled, stepwise assembly of complex structures.

| Functional Group | Potential Role in Synthesis |

| 5-Oxo (Ketone) | Site for nucleophilic addition, reduction, or condensation reactions. |

| Amide | Can be involved in hydrogen bonding; potential for hydrolysis or modification. |

| Pyrrolidine Ring | Provides a rigid, chiral scaffold; the nitrogen atom is a key site for coupling reactions. |

| Propyl Group | Can be modified to alter steric properties or introduce further functionality. |

The use of proline-derived building blocks is a strategic approach for constructing complex organic molecules, including those with therapeutic potential. researchgate.net The inherent chirality of the L-proline core is instrumental in developing stereoselective synthetic routes. The 5-oxoproline structure is a significant metabolite and its incorporation into synthetic pathways offers a route to biologically relevant molecules. nih.gov By using a modular approach, where pre-functionalized building blocks like this compound are sequentially linked, chemists can efficiently assemble intricate molecular frameworks. nih.govresearchgate.net This strategy is particularly valuable in creating libraries of compounds for drug discovery, where systematic structural variations are required to optimize biological activity.

Design and Synthesis of Peptidomimetic Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net The design of peptidomimetics often involves replacing or modifying the standard peptide backbone while retaining the side-chain functionalities crucial for biological activity. researchgate.net

The rigid 5-oxo-proline scaffold is an attractive component for peptidomimetic design. consensus.app Its constrained conformation can help lock the resulting molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a protein receptor or an enzyme active site. L-prolinamide and its derivatives are frequently used as chiral building blocks in the synthesis of peptides and peptidomimetics. guidechem.com By incorporating the this compound unit, chemists can introduce a turn-like structure, mimicking the secondary structures (e.g., β-turns) often found in bioactive peptides. mdpi.com This can lead to peptidomimetics with high affinity and selectivity for their targets.

| Feature of 5-Oxo-Proline Scaffold | Advantage in Peptidomimetic Design |

| Conformational Rigidity | Reduces the entropic penalty of binding to a target, potentially increasing affinity. |

| Chirality | Allows for precise, stereocontrolled interactions with chiral biological macromolecules. |

| Turn-Inducing Properties | Can mimic the secondary structure of natural peptides, preserving biological activity. |

| Increased Stability | The non-standard structure can confer resistance to proteolytic enzymes. researchgate.net |

Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics that offer a modular approach to drug discovery. nih.govnih.govresearchgate.net The synthesis of peptoids typically involves a two-step monomer addition cycle, allowing for the easy incorporation of a wide variety of side chains. escholarship.org

The "submonomer" method for peptoid synthesis proceeds in two main steps:

Acylation: A bromoacetic acid molecule is coupled to the resin-bound amine.

Displacement: A primary amine, which will form the side chain, displaces the bromide to form the next N-substituted glycine (B1666218) monomer. escholarship.org

A building block like this compound could be adapted for use in such modular syntheses. For instance, a primary amine functionality could be introduced onto the propyl group, allowing it to be used as a submonomer in the displacement step of peptoid synthesis. This would enable the direct and systematic incorporation of the rigid, chiral 5-oxo-proline scaffold into a peptoid sequence, creating a hybrid structure with unique conformational properties. This modularity facilitates the rapid generation of libraries of diverse molecules for screening in biological assays. nih.govnih.govresearchgate.net

Asymmetric Synthesis and Chiral Catalysis

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is a cornerstone of modern pharmaceutical chemistry. nih.govclockss.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this field, with L-proline and its derivatives being among the most successful catalysts. clockss.orgnih.gov

L-prolinamide-based molecules have demonstrated excellent efficiency as organocatalysts in various asymmetric reactions, including Michael and aldol (B89426) additions. consensus.appresearchgate.net The catalytic activity stems from the ability of the proline scaffold to create a specific chiral environment around the reacting molecules. The secondary amine of the proline ring can form an enamine or iminium ion intermediate, while other functional groups on the catalyst can direct the stereochemical outcome of the reaction through hydrogen bonding or steric interactions. clockss.org

Given its structure, this compound possesses the core chiral scaffold of L-proline. This suggests its potential as a precursor for new chiral organocatalysts. By modifying the amide or propyl groups, it is possible to tune the steric and electronic properties of the molecule to optimize its catalytic activity and enantioselectivity for specific chemical transformations. nih.gov The development of such catalysts is a key area of research for creating efficient and environmentally friendly methods for producing enantiomerically pure compounds. nih.gov

Biosynthesis and Natural Occurrence Pathways

Identification of Natural Sources and Metabolites

The presence of "5-Oxo-L-propyl-L-prolinamide" and structurally similar compounds has been documented in a range of organisms, from bacteria to plants. These discoveries have been pivotal in understanding the ecological distribution and potential biological significance of this class of molecules.

Microorganisms are a prolific source of novel bioactive compounds, and studies have pointed towards the production of 5-oxoprolyl peptides by certain bacterial and fungal species.

In a study of secondary metabolites from Pseudomonas fluorescence, a closely related and more complex compound, L-Prolinamide, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy, was identified. researchgate.net This finding suggests that P. fluorescence possesses the enzymatic machinery to produce peptides containing the 5-oxoproline (pyroglutamic acid) moiety linked to other amino acids.

Furthermore, a metabolic profile of a fungal extract from Aspergillus oryzae AVNF4 indicated the presence of bioactive metabolites including "L-Prolinamide, 5...". researchgate.net While the full identification of the compound from the available data is pending, it points to A. oryzae as a potential producer of 5-oxoprolyl-containing compounds. Aspergillus oryzae is well-known for its extensive enzymatic capabilities and its use in fermentation processes. mdpi.comnih.gov

Table 1: Putative 5-Oxoprolyl Compounds from Microbial Sources

| Microbial Source | Compound Identified |

| Pseudomonas fluorescence | L-Prolinamide, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy researchgate.net |

| Aspergillus oryzae AVNF4 | L-Prolinamide, 5... researchgate.net |

The investigation of plant metabolomes has also revealed the presence of compounds structurally similar to "this compound". A metabolomic study of extracts from the blue-berried honeysuckle, Lonicera caerulea L., identified a polypeptide, 5-Oxo-L-propyl-L-isoleucine. This dipeptide shares the 5-oxo-L-propyl core but differs in the second amino acid residue, featuring isoleucine instead of proline. The identification of this related compound in Lonicera caerulea L. suggests that plants from the Caprifoliaceae family may synthesize a variety of 5-oxoprolyl dipeptides.

Currently, there is a lack of scientific literature directly linking the compound "this compound" to algal metabolism. While algae are a rich source of diverse bioactive compounds, including various peptides, specific research identifying this particular molecule in algal species has not been reported.

Elucidation of Biosynthetic Pathways

Understanding the biosynthetic pathways of "this compound" is crucial for its potential biotechnological production. While the complete pathway has not been fully elucidated for this specific compound, knowledge of related metabolic processes provides a foundation for hypothesizing its formation.

The biosynthesis of "this compound" likely involves the formation of a peptide bond between 5-oxo-L-proline (pyroglutamic acid) and L-prolinamide. The pyroglutamyl residue can be formed through the cyclization of an N-terminal glutamine or glutamate (B1630785) residue in a precursor peptide. researchgate.netresearchgate.net This reaction can occur spontaneously or be catalyzed by enzymes such as glutaminyl cyclase. researchgate.net

The formation of the dipeptide could be catalyzed by a non-ribosomal peptide synthetase (NRPS) or a specific ligase. The key enzymatic steps would involve the activation of the constituent amino acids and their subsequent condensation. The final step would be the amidation of the C-terminal proline residue to form prolinamide.

An alternative pathway could involve the direct coupling of 5-oxo-L-proline and L-prolinamide. The enzyme 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate, demonstrates that enzymes actively metabolize the 5-oxoproline moiety. nih.govnih.gov

Table 2: Hypothetical Enzymatic Steps in the Biosynthesis of this compound

| Step | Reaction | Potential Enzyme Class |

| 1 | Formation of 5-oxo-L-proline | Glutaminyl cyclase |

| 2 | Activation of 5-oxo-L-proline and L-proline | Aminoacyl-tRNA synthetase, Adenylation domain of NRPS |

| 3 | Peptide bond formation | Peptidyl transferase, Condensation domain of NRPS |

| 4 | Amidation of C-terminal proline | Amidase |

To date, specific gene clusters responsible for the biosynthesis of "this compound" have not been identified. Genetic approaches to map this pathway would involve screening the genomes of producing organisms, such as Pseudomonas fluorescence or Aspergillus oryzae, for genes encoding enzymes like non-ribosomal peptide synthetases (NRPSs) or other peptide-modifying enzymes.

Genome mining, coupled with transcriptomic and proteomic analyses of the producing organisms under specific culture conditions, could help to identify the relevant biosynthetic gene cluster. Subsequent gene knockout and heterologous expression studies would be necessary to confirm the function of the identified genes in the synthesis of "this compound".

Information on "this compound" is Not Available in Existing Scientific Literature

Following a comprehensive search of scientific databases and publications, it has been determined that there is no available research on the chemical compound "this compound." Specifically, there is no information regarding its biosynthesis, natural occurrence, mutasynthesis, or pathway engineering for derivative production.

The initial investigation sought to uncover the biosynthetic pathways leading to the formation of this molecule in nature, as well as any instances of its isolation from natural sources. Furthermore, the search extended to methods of synthetically creating derivatives of this compound through mutasynthesis and pathway engineering, which are common techniques in biotechnology and synthetic biology.

Despite these efforts, no studies, articles, or data entries were found that specifically mention or describe "this compound." The scientific community has not, to date, published any findings on this particular chemical entity. Therefore, the requested article focusing on the specified outline cannot be generated due to the absence of foundational scientific information.

It is important to note that while information exists for related compounds, such as those containing a 5-oxoproline or prolinamide structure, this information is not directly applicable to "this compound." Adherence to scientific accuracy and the strict constraints of the request preclude the substitution of information from these related but distinct molecules.

Consequently, all sections and subsections of the requested article, including those on biosynthesis, natural occurrence, and engineered production, remain unaddressed due to the lack of available data. No data tables or research findings can be presented for a compound that has not been described in the scientific literature.

A list of compounds that were investigated but for which no relevant information was found in the context of "this compound" is provided below.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 5-Oxo-L-propyl-L-prolinamide?

- Methodological Answer : The synthesis of this compound typically involves derivatization of L-proline. For example, methyl 5-oxo-L-prolinate (a related ester) is synthesized from L-proline via oxidation and esterification . For the amide derivative, a plausible route involves converting 5-oxo-L-proline to its activated form (e.g., acid chloride) followed by reaction with propylamine. Characterization requires HPLC for purity assessment, NMR (¹H/¹³C) to confirm stereochemistry and functional groups, and mass spectrometry (MS) to verify molecular weight (C₈H₁₃N₃O₃, MW 199.21 g/mol) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can identify the propylamide moiety (δ ~6.5-7.5 ppm for amide protons) and pyrrolidinone ring protons.

- FT-IR : Confirms carbonyl stretches (amide I band at ~1650 cm⁻¹ and lactam C=O at ~1720 cm⁻¹).

- Chiral HPLC : Essential for verifying enantiomeric purity due to the L-configuration of proline derivatives .

Q. What in vitro models are used to screen the biological activity of this compound?

- Methodological Answer : Studies on analogous compounds (e.g., 5-Oxo-L-prolyl-L-phenylalanyl derivatives) use enzyme inhibition assays (e.g., 5-oxoprolinase/OPLAH ) and cell-based models (e.g., oxidative stress or protein folding assays, given proline’s role in cellular homeostasis). Dose-response curves and IC₅₀ calculations are critical for activity quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers and molecular descriptors for this compound?

- Methodological Answer : Contradictory CAS numbers (e.g., 4889-40-1 vs. 85153-83-9 ) may arise from registry errors or nomenclature variations (ester vs. amide). To resolve:

- Cross-reference IUPAC names (e.g., Propyl (2S)-5-oxopyrrolidine-2-carboxylate vs. 5-oxo-L-prolinamide derivatives).

- Validate via analytical data (e.g., compare experimental vs. theoretical molecular weights using HRMS).

- Consult authoritative databases (e.g., PubChem, Reaxys) and primary literature .

Q. What experimental strategies elucidate the metabolic pathways of this compound in cellular systems?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C/¹⁵N-labeled compound to track incorporation into glutamate or urea cycles via LC-MS.

- Enzyme Knockdown Models : Silence 5-oxoprolinase (OPLAH) in cell lines to assess metabolite accumulation.

- Metabolomic Profiling : Compare wild-type vs. treated cells to identify pathway perturbations .

Q. What critical factors should guide the design of stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers simulating physiological pH (e.g., 7.4).

- Temperature Sensitivity : Accelerated stability studies at 25°C, 37°C, and 4°C.

- Light Exposure : Assess photodegradation using UV-Vis spectroscopy.

- Sample Preparation : Use inert solvents (e.g., DMSO for stock solutions) and avoid repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.